molecular formula C10H13N3O2 B11721820 4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide

4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide

Cat. No.: B11721820
M. Wt: 207.23 g/mol
InChI Key: PXYRWOZJIBGESG-UHFFFAOYSA-N
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Description

4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H14N2O2. It is known for its unique structure, which includes a hydroxycarbamimidoyl group attached to a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-N’-hydroxycarbamimidoyl]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

4-[(E)-N'-hydroxycarbamimidoyl]-N,N-dimethylbenzamide

InChI

InChI=1S/C10H13N3O2/c1-13(2)10(14)8-5-3-7(4-6-8)9(11)12-15/h3-6,15H,1-2H3,(H2,11,12)

InChI Key

PXYRWOZJIBGESG-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C(=O)C1=CC=C(C=C1)/C(=N\O)/N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=NO)N

Origin of Product

United States

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